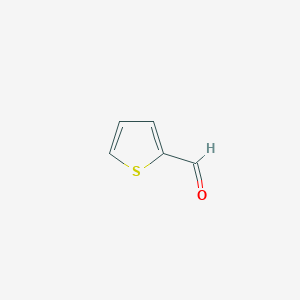

2-Thiophenecarboxaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUDBTRUORMMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052656 | |

| Record name | Thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

75.00 to 77.00 °C. @ 11.00 mm Hg | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-03-3 | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHENE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW05BB9XBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Thiophenecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Route Development

Established Formylation Strategies for Thiophene-2-carbaldehyde

Direct formylation of the thiophene (B33073) ring remains a primary and widely utilized approach for the synthesis of thiophene-2-carbaldehyde.

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene acs.org. The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃) acs.org.

The mechanism begins with the reaction between DMF and POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich thiophene ring. The thiophene π-system attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, thiophene-2-carbaldehyde.

Kinetic studies on the formylation of thiophene derivatives with DMF and POCl₃ in 1,2-dichloroethane (B1671644) have shown that for relatively less reactive substrates like thiophene, the reaction follows third-order kinetics, being first-order in each component: the thiophene substrate, DMF, and POCl₃. This suggests that the rate-determining step involves the attack of the electrophilic complex, formed from DMF and POCl₃, on the thiophene ring.

A significant modification of the Vilsmeier-Haack reaction involves the use of N-methylformanilide in place of DMF. This protocol has been developed to provide high yields of thiophene-2-aldehydes while mitigating some of the hazards associated with traditional methods, such as exothermic reactions under reflux conditions.

In this process, phosphorus oxychloride is added to a preformed mixture of thiophene and N-methylformanilide. A key optimization involves careful temperature control. Maintaining the reaction temperature below the refluxing point, typically between 25°C and 70°C, has been shown to improve yields and reduce the formation of difficult-to-remove by-products. The reaction mass is then hydrolyzed by adding it to water, again with temperature control (below 50°C), to furnish thiophene-2-carbaldehyde. A detailed procedure published in Organic Syntheses reports yields of 71–74% by maintaining a reaction temperature of 25–35°C byjus.com.

Alternative and Emerging Synthetic Pathways to Thiophene-2-carbaldehyde

Beyond direct formylation, several other synthetic strategies have been developed, including oxidative, reductive, and electrochemical methods.

The oxidation of thiophene-2-methanol (also known as 2-thenyl alcohol) presents a viable, albeit sometimes lower-yielding, two-step route to thiophene-2-carbaldehyde. This pathway first involves the synthesis of the alcohol, followed by its oxidation google.comjuniperpublishers.com. Various oxidizing agents can be employed for this transformation. Traditional methods may utilize chromium-based reagents, such as chromium trioxide (CrO₃) in an acidic medium.

More recently, environmentally benign and efficient methods have been explored. An example of an emerging technique is the electrocatalytic oxidation of 2-thiophenemethanol. One study demonstrated this conversion in an aqueous acidic medium using a manganese dioxide-phosphate (MnO₂–Pi) nanocomposite electrode and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mediator. This electrochemical approach represents a greener alternative to methods that rely on stoichiometric chemical oxidants alfa-chemistry.com.

The synthesis of thiophene-2-carbaldehyde via the reduction of thiophene-2-carboxylic acid or its derivatives is another established, though sometimes complex, route google.com. Direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction tends to proceed to the primary alcohol. Therefore, a two-step approach is typically employed where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester.

Rosenmund Reduction : Thiophene-2-carbonyl chloride, prepared from the corresponding carboxylic acid, can be selectively reduced to thiophene-2-carbaldehyde via the Rosenmund reduction byjus.comalfa-chemistry.comwikipedia.org. This catalytic hydrogenation process uses hydrogen gas with a poisoned palladium catalyst, commonly palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent the over-reduction of the aldehyde to an alcohol byjus.comalfa-chemistry.comwikipedia.org.

Ester Reduction : Alternatively, thiophene-2-carboxylic acid can be esterified, and the resulting ester can be reduced to the aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). By using one equivalent of DIBAL-H at low temperatures (e.g., -78°C), the reduction can be stopped at the aldehyde stage, as the tetrahedral intermediate formed is stable at these temperatures and is hydrolyzed to the aldehyde during workup commonorganicchemistry.comadichemistry.commasterorganicchemistry.com.

Electrochemical methods are gaining prominence as sustainable and highly controllable synthetic tools. As mentioned, the electrocatalytic oxidation of thiophene-2-methanol is a direct application of this technology for producing thiophene-2-carbaldehyde alfa-chemistry.com.

Furthermore, research into the direct electrochemical formylation of aromatic compounds suggests potential future pathways. For instance, an electrochemical protocol for the formylation of aryl halides has been developed using DMF as both the solvent and the formyl source, with a nickel foam cathode and a magnesium sacrificial anode quora.com. While not yet demonstrated specifically for the direct formylation of thiophene itself, such methods highlight the ongoing development of electrochemical techniques that may offer alternative routes to thiophene aldehydes.

Ring-Opening and Annulation Reactions for Thiophene Ring Construction

The construction of the thiophene ring is a cornerstone of synthesizing Thiophene-2-carbaldehyde. Beyond traditional condensation reactions, ring-opening and annulation strategies offer innovative pathways to this heterocyclic core. These methods involve the cleavage of existing rings and subsequent cyclization to form the desired thiophene structure.

A notable development is the synthesis of thiophene aldehydes through a one-pot ring-opening/annulation reaction of readily available cyclopropyl (B3062369) ethanol (B145695) derivatives. rsc.org This method facilitates the formation of two carbon-sulfur (C–S) bonds concurrently with the cleavage of carbon-carbon (C–C) bonds in the cyclopropane (B1198618) ring. rsc.org The reaction typically employs a sulfur source like potassium sulfide (B99878), with dimethyl sulfoxide (B87167) (DMSO) serving as both the solvent and a mild oxidant. rsc.org This transformation demonstrates good functional group tolerance under mild conditions, providing a concise route to substituted thiophene aldehydes. rsc.org

Another strategy involves the ring-opening of more complex, fused thiophene systems. For instance, the reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents in tetrahydrofuran (B95107) (THF) at low temperatures leads to the cleavage of the central thiophene ring. beilstein-journals.org This process generates 2'-arylthio-3,3'-bithiophene-2-carbaldehydes, demonstrating how ring-opening of a fused heterocycle can be a viable method for producing thiophene-2-carbaldehyde derivatives. beilstein-journals.org

Annulation reactions, where a new ring is fused onto a pre-existing structure, are fundamental to forming the thiophene scaffold from acyclic precursors. Several classic name reactions fall under this category and are pivotal in heterocyclic chemistry.

Fiesselmann Thiophene Synthesis : This reaction allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.org The resulting substituted thiophenes can be precursors for Thiophene-2-carbaldehyde. The versatility of this method has been demonstrated in the synthesis of various complex structures, including thieno[3,2-b]thiophene (B52689) derivatives and potential kinase inhibitors. wikipedia.orgnih.gov A modern variation involves the condensation of ynone trifluoroborate salts with alkylthiols, which provides thiophene trifluoroborates with high regiocontrol under mild conditions. organic-chemistry.org

Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. uobaghdad.edu.iqorganic-chemistry.org While effective, this reaction can generate toxic hydrogen sulfide (H₂S) as a byproduct. organic-chemistry.org Microwave-assisted Paal-Knorr reactions have been developed to improve yields and reduce reaction times for synthesizing furans, pyrroles, and thiophenes from 1,4-diketones. organic-chemistry.orgresearchgate.net

Gewald Aminothiophene Synthesis : This is a powerful multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.commdpi.com The 2-amino group on the resulting thiophene is a versatile handle for further functionalization, potentially leading to derivatives of Thiophene-2-carbaldehyde.

Table 1: Comparison of Selected Annulation Reactions for Thiophene Synthesis

| Reaction Name | Key Reactants | Sulfur Source | Typical Product | Key Features |

|---|---|---|---|---|

| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid ester | Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylate | Builds the ring from an alkyne; offers regiocontrol. wikipedia.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's reagent | Substituted Thiophene | Cyclization of a pre-formed 4-carbon chain. organic-chemistry.org |

| Gewald Synthesis | Carbonyl compound, Activated nitrile, Sulfur | Elemental Sulfur | 2-Aminothiophene | Multicomponent reaction providing highly functionalized products. mdpi.com |

Green Chemistry Principles and Sustainable Approaches in Thiophene-2-carbaldehyde Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and economically viable processes. The synthesis of Thiophene-2-carbaldehyde and its parent ring system has been a subject of such improvements, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant area of development is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Gewald reaction, significantly reducing process times compared to conventional heating methods. derpharmachemica.com This technique not only accelerates the reaction but also aligns with the green chemistry principle of enhancing energy efficiency. derpharmachemica.com

Solvent-free reaction conditions represent another major advancement. Mechanochemistry, utilizing high-speed ball milling, has been employed for the Gewald synthesis of 2-aminothiophenes. mdpi.comsciforum.net This approach eliminates the need for potentially toxic organic solvents, thereby reducing waste and environmental impact. sciforum.net Research has shown that solvent-free ball milling can produce various 2-aminothiophene derivatives in excellent yields (up to 97%) with significantly shorter reaction times (e.g., 30 minutes) compared to traditional methods. sciforum.net The combination of ball milling with thermal heat can further increase the reaction rate. mdpi.com

The development and use of eco-friendly and recyclable catalysts is a central theme in green synthetic chemistry. For the Gewald reaction, sodium aluminate (NaAlO₂) has been identified as a cost-effective, environmentally benign, and reusable solid base catalyst. acs.org Similarly, piperidinium (B107235) borate (B1201080) has been used in truly catalytic amounts (as low as 20 mol%) to promote the Gewald reaction in green solvents like an ethanol/water mixture, achieving excellent yields in short timeframes. thieme-connect.com

One-pot, multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent use, purification steps, and waste generation. The Gewald reaction itself is a prime example of an MCR. mdpi.com The development of MCRs for complex heterocyclic systems, such as substituted thieno[2,3-b]chromen-4-ones, showcases a sustainable and regioselective process that forms multiple C-C, C-S, and C-N bonds in a single step under mild conditions. rsc.org

Finally, the principle of using safer chemicals is addressed by replacing highly toxic reagents with less hazardous alternatives. In the formylation of thiophene to produce Thiophene-2-carbaldehyde, traditional Vilsmeier-Haack conditions often use phosphorus oxychloride. google.com A patented method describes the use of solid phosgene (B1210022) (triphosgene) as a substitute for the highly toxic and difficult-to-handle phosgene gas. google.com This approach, using thiophene, solid phosgene, and N,N-dimethylformamide, is described as having lower pollution and being more suitable for industrial-scale production. google.com

Table 2: Application of Green Chemistry Principles to Thiophene Synthesis

| Green Chemistry Principle | Sustainable Approach | Example Application (Reaction) | Key Advantages |

|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Gewald Reaction | Significant reduction in reaction time. derpharmachemica.com |

| Prevention of Waste / Safer Solvents | Solvent-Free Mechanochemistry (Ball Milling) | Gewald Reaction | Eliminates solvent use, reduces waste, shortens reaction time. mdpi.comsciforum.net |

| Catalysis | Use of recyclable, solid-base catalysts | Gewald Reaction | Catalyst (e.g., NaAlO₂) can be recovered and reused. acs.org |

| Atom Economy | One-Pot Multicomponent Reactions | Gewald Reaction | Maximizes incorporation of starting materials into the final product. mdpi.com |

| Use of Safer Chemicals | Replacement of hazardous reagents | Formylation of Thiophene | Use of solid phosgene instead of gaseous phosgene improves safety. google.com |

Chemical Reactivity and Complex Organic Transformations

Condensation Reactions of the Aldehyde Moiety

The aldehyde group in thiophene-2-carbaldehyde is a prime site for condensation reactions, enabling the construction of larger, more complex molecular architectures. These reactions are fundamental to the synthesis of various heterocyclic and acyclic compounds with significant chemical and biological interest.

The reaction between thiophene-2-carbaldehyde and primary amines to form imines, commonly known as Schiff bases, is a cornerstone of its reactivity. Mechanistic studies, including theoretical calculations, have elucidated the pathway for this transformation. The reaction proceeds through a two-step mechanism. nih.gov The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. nih.gov This is followed by a rate-determining dehydration step to yield the final imine product. nih.gov

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon of thiophene-2-carbaldehyde. A water molecule facilitates proton transfer. | Thiophene-2-carbaldehyde, Primary Amine, Water |

| 2 | Formation of a tetrahedral carbinolamine intermediate. | Carbinolamine |

| 3 | Protonation of the hydroxyl group of the carbinolamine. | Protonated Carbinolamine |

| 4 | Rate-determining dehydration (elimination of a water molecule) to form the C=N double bond. | Transition State |

| 5 | Formation of the final imine (Schiff base) product. | Imine/Schiff Base |

Thiophene-2-carbaldehyde readily condenses with thiosemicarbazide (B42300) and various hydrazides to form the corresponding thiosemicarbazone and hydrazone derivatives. These reactions are typically carried out by refluxing equimolar amounts of thiophene-2-carbaldehyde and the respective amine derivative in a solvent like ethanol (B145695). The addition of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction.

The synthesis of thiosemicarbazones involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide or its N4-substituted derivatives. researchgate.netopenalex.org Similarly, hydrazones are prepared by reacting the aldehyde with hydrazides like nicotinic hydrazide or benzhydrazide in refluxing methanol (B129727) with a few drops of glacial acetic acid. nih.gov Upon cooling the reaction mixture, the products, which are often crystalline solids, precipitate and can be purified by filtration and recrystallization. openalex.orgnih.gov These derivatives are of significant interest as ligands in coordination chemistry and for their potential biological activities.

Thiophene-2-carbaldehyde serves as an electrophilic partner in aldol-type and related condensation reactions, most notably the Claisen-Schmidt condensation, for the synthesis of α,β-unsaturated ketones known as chalcones. nih.gov This reaction involves the base-catalyzed condensation of thiophene-2-carbaldehyde with an enolizable ketone, typically an acetophenone (B1666503) derivative.

The general procedure involves stirring an equimolar mixture of thiophene-2-carbaldehyde and a substituted acetophenone in ethanol in the presence of an aqueous base, such as potassium hydroxide (B78521) (KOH). nih.gov The reaction proceeds for several hours, after which the mixture is poured into crushed ice and acidified, causing the chalcone (B49325) product to precipitate. nih.gov Purification is then achieved by recrystallization from ethanol. nih.gov This methodology provides a straightforward route to a diverse range of thiophene-containing chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds and are investigated for numerous pharmacological applications.

Carbon-Carbon Bond Formation Methodologies

Beyond the reactivity of its aldehyde group, thiophene-2-carbaldehyde and its derivatives are key substrates in modern carbon-carbon bond formation reactions. These methods, particularly palladium-catalyzed cross-coupling, allow for the direct attachment of aryl groups to the thiophene (B33073) ring, creating complex biaryl structures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing arylthiophene-2-carbaldehydes. This palladium-catalyzed reaction creates a carbon-carbon bond between a halogenated thiophene-2-carbaldehyde derivative and an arylboronic acid or its ester. nih.govresearchgate.net For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids or pinacol (B44631) esters in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). researchgate.net

The reaction conditions are typically mild, often involving heating the reactants in a solvent system such as toluene/water or DMF. nih.gov The choice of solvent, base, and temperature can influence the reaction yield. nih.gov This protocol has been successfully applied to synthesize a wide array of 4-arylthiophene-2-carbaldehydes and 5-arylthiophene-2-carbaldehydes in moderate to excellent yields. nih.govrsc.org The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it an indispensable tool for creating complex thiophene-based molecules for materials science and medicinal chemistry. nih.gov

| Arylboronic Acid/Ester | Product | Yield | Reference |

|---|---|---|---|

| Phenylboronic pinacol ester | 4-Phenylthiophene-2-carbaldehyde | Good | nih.gov |

| 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent | nih.gov |

| p-Tolylphenylboronic acid | 4-(p-Tolyl)thiophene-2-carbaldehyde | N/A | nih.gov |

| Formyltrifloromethylphenylboronic ester | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Moderate | nih.gov |

Samarium diiodide (SmI₂) is a potent single-electron transfer reagent that promotes unique coupling reactions involving thiophene-2-carbaldehyde. Unlike typical pinacol couplings which would dimerize the aldehyde at the carbonyl carbon, SmI₂-mediated reactions with thiophene-2-carbaldehyde can proceed via a different pathway. Research has shown that in the presence of SmI₂ and hexamethylphosphoramide (B148902) (HMPA), thiophene-2-carbaldehyde undergoes hydroxyalkylation at the 5-position of the thiophene ring when reacted with other aromatic or aliphatic aldehydes. rsc.org

This reaction involves the formation of a radical anion intermediate on the thiophene ring, which then acts as a nucleophile. nih.gov The mechanism is distinct from the ketyl radical formation typically seen in SmI₂-promoted carbonyl couplings. nih.govnih.gov The resulting intermediate from the coupling at the C5 position can be trapped, for instance by S-alkylation, to yield substituted γ-lactols. rsc.org This reactivity demonstrates the ability of SmI₂ to unlock alternative reaction pathways by engaging the aromatic ring of thiophene-2-carbaldehyde, leading to the formation of highly functionalized products that would be inaccessible through conventional carbonyl chemistry.

C-H Activation Strategies for Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of thiophene rings, providing an alternative to traditional cross-coupling reactions that often require pre-functionalized substrates. nih.gov Palladium-catalyzed direct arylation is a notable example, enabling the formation of C-C bonds at specific positions on the thiophene ring. mdpi.comresearchgate.net

Research has demonstrated the selective C-H arylation of thiophene derivatives at both the C2 and C3 positions. mdpi.com For instance, in the context of thieno-fused pyridines, pyrimidines, and pyrazines, palladium-catalyzed C-H activation has been successfully applied. mdpi.com A one-pot, three-step process involving an initial SNAr reaction followed by sequential Pd-catalyzed C-H activation at the C-2 and C-3 positions of the thiophene moiety has been developed, yielding polysubstituted products in reasonable yields. mdpi.com

The regioselectivity of these C-H activation reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, α-diimine palladium catalysts have been shown to favor β-selective C-H arylation of thiophenes. researchgate.net The development of these methodologies is crucial for the synthesis of π-conjugated materials used in organic electronics. nih.gov

Table 1: Examples of C-H Activation Reactions on Thiophene Derivatives

| Catalyst/Reagent | Coupling Partner | Position of Functionalization | Reference |

| Pd(OAc)₂ | Bromobenzene | C-2 | mdpi.com |

| PdCl₂(MeCN)₂ / CuCl₂ | Aryltrimethylsilanes | β-position | researchgate.net |

| Bis(alkoxo)palladium complex | Aryl/heteroaryl bromides | α-position | researchgate.net |

Heterocyclic Ring Constructions and Transformations

The unique structure of thiophene-2-carbaldehyde makes it a valuable building block for the synthesis of more complex heterocyclic systems, particularly fused thiophenes.

Fused thiophene systems are of significant interest due to their presence in various biologically active molecules and materials. Intramolecular and intermolecular cyclization reactions are key strategies for their construction.

One approach involves the cyclization of functionalized alkynes. For example, 1-mercapto-3-yn-2-ols can undergo a Pd-catalyzed 5-endo-dig S-cyclization to yield substituted thiophenes. mdpi.com Similarly, (Z)-1-bromo-1-en-3-ynes react with a thiol source, followed by a 5-endo-dig cyclization to form the thiophene ring. mdpi.com Another method utilizes a base-promoted formation of an alkynylcopper intermediate which, after reacting with a thiirane (B1199164) ring, undergoes a 5-endo-dig cyclization to produce the thiophene derivative. mdpi.com

Thiophene-2,3-dialdehyde, a derivative of thiophene-2-carbaldehyde, has been shown to react specifically with a primary amine and a thiol in unprotected peptides to form a stable thieno[2,3-c]pyrrole-bridged cyclic structure. nih.gov This demonstrates the utility of thiophene aldehydes in constructing fused heterocyclic systems through chemoselective cyclizations.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity, typically producing linear α-acylamino carboxamide adducts. frontiersin.orgrsc.org Post-Ugi transformations are employed to rigidify these linear adducts into more complex, drug-like heterocyclic scaffolds. rsc.org

While thiophene-2-carbaldehyde can be used as the aldehyde component in the Ugi reaction, its derivatives sometimes present challenges in subsequent cyclization steps. For instance, in a post-Ugi transformation to form 2,5-diketopiperazines, the adduct derived from thiophene-2-carbaldehyde resulted in a moderate yield of the desired product. frontiersin.org

In other cases, the position of the formyl group on the thiophene ring dictates the outcome of the post-Ugi cyclization. Ugi adducts derived from 2-substituted heteroaromatic aldehydes like thiophene-2-carbaldehyde have been observed to predominantly afford five-membered indolines through a 5-exo-trig cyclization. mdpi.com This is in contrast to adducts from 3-substituted heteroaromatic aldehydes which can lead to different cyclized products. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Thiophene-2-carbaldehyde Scaffold

The chemical behavior of thiophene-2-carbaldehyde is dictated by the electrophilic nature of the aldehyde group and the nucleophilic character of the thiophene ring.

Electrophilic Reactivity:

The aldehyde group is a primary site for nucleophilic attack. The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by various nucleophiles. smolecule.com This reactivity is fundamental to condensation reactions, such as the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with active methylene (B1212753) compounds. smolecule.com

Substituents on the thiophene ring can modulate the electrophilicity of the aldehyde. Electron-withdrawing groups at the 4-position can accelerate nucleophilic additions by up to 8-fold, while electron-donating groups at the 5-position can retard these reactions. smolecule.com

Table 2: Relative Rates of Nucleophilic Addition for Substituted Thiophene-2-carbaldehydes

| Substituent (Position) | Relative Rate (krel) |

| –NO₂ (4) | 8.2 |

| –CN (4) | 5.7 |

| –H | 1.0 |

| –OCH₃ (5) | 0.6 |

| –CH₃ (5) | 0.8 |

Data adapted from a study on the electronic effects of thienyl substituents on reaction rates. smolecule.com

Nucleophilic Reactivity:

The thiophene ring itself is electron-rich and can undergo electrophilic substitution reactions. The C5 position is generally the most reactive site for electrophilic attack. However, the presence of the electron-withdrawing aldehyde group at the C2 position deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.

Despite this deactivation, the thiophene ring can still participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when further activated by other electron-withdrawing groups. researchgate.net For example, 2-L-3-nitro-5-X-thiophenes react with aniline (B41778) in benzene (B151609), demonstrating the susceptibility of the thiophene ring to nucleophilic attack under certain conditions. researchgate.net

Derivatives of Thiophene 2 Carbaldehyde: Design, Synthesis, and Advanced Academic Applications

Medicinal Chemistry Scaffolds and Drug Discovery

The thiophene (B33073) ring is a prominent isostere for the benzene (B151609) ring in medicinal chemistry, offering modified physicochemical properties that can enhance biological activity and pharmacokinetic profiles. Thiophene-2-carbaldehyde is a versatile precursor for introducing this important moiety into pharmaceutical agents.

Thiophene-2-carbaldehyde is a foundational precursor for numerous drugs wikipedia.org. Its derivatives are integral to the synthesis of significant pharmaceuticals such as the antihypertensive agent Eprosartan and the diuretic Azosemide wikipedia.org. The synthesis of Eprosartan, an angiotensin II receptor antagonist, utilizes a key intermediate, 2-(2-thienyl methyl) propanedioic acid monoethyl ester, which is derived from the thiophene scaffold google.com. The incorporation of the thiophene ring is crucial for the drug's activity, and research into analogues has shown that replacing the sulfur atom with selenium does not diminish its efficacy as an AT1 receptor antagonist nih.gov. These syntheses underscore the strategic importance of thiophene derivatives in creating the core structures of widely used therapeutic agents.

β-amino acids are crucial components of various pharmaceuticals and natural products. illinois.edu Common synthetic routes to access them include Mannich-type reactions and conjugate additions illinois.edu. Thiophene-2-carbaldehyde is a suitable substrate for these reactions to produce β-thienyl-β-amino acids. For instance, a Mannich-type reaction involving thiophene-2-carbaldehyde, a suitable amine, and a ketone or other active methylene (B1212753) compound can yield the desired β-amino acid precursor.

Similarly, thiophene-containing urea (B33335) derivatives have been investigated for their therapeutic potential. The synthesis of these compounds often begins with the conversion of thiophene-2-carbaldehyde to a corresponding amine, which can then be reacted with isocyanates or other reagents to form the urea linkage mdpi.comnih.gov. A notable study detailed the synthesis of N-alkyl-N'-(thiophen-2-yl) urea analogues and evaluated their immunomodulatory activity as agonists for toll-like receptor 2 (TLR2) nih.gov. This research highlights a pathway from a simple thiophene aldehyde to complex molecules with specific biological targets.

Thiophene-2-carbaldehyde is a key starting material for synthesizing a variety of heterocyclic systems with significant biological activities.

Oxadiazoles: Thiophene-containing 1,3,4-oxadiazoles can be synthesized from derivatives of thiophene-2-carbaldehyde. A common route involves the conversion of the aldehyde to a carboxylic acid wikipedia.org, then to an acid hydrazide. The acid hydrazide can be cyclized using various reagents to form the oxadiazole ring nih.gov.

Triazoles: The synthesis of thiophene-linked 1,2,4-triazoles has been achieved starting from thiophene-2-carbohydrazide, a direct derivative of the corresponding aldehyde. In a documented synthesis, the carbohydrazide (B1668358) reacts with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide (B78521), to yield 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones nih.govnih.gov. These compounds have shown potential as antimicrobial and chemotherapeutic agents nih.govnih.gov.

Thiazolidinones: Thiazolidinone derivatives bearing a thiophene nucleus are often prepared via Schiff bases. Thiophene-2-carbaldehyde is reacted with a primary amine to form a Schiff base (imine), which then undergoes cyclization with thioglycolic acid to yield the 4-thiazolidinone (B1220212) ring derpharmachemica.com. Another approach involves the Knoevenagel condensation of thiophenecarboxaldehyde with thiazolidine-2,4-dione to create thiophene-fused N-substituted derivatives researchgate.net. These compounds are explored for a range of activities, including antimicrobial effects derpharmachemica.com.

Benzo[b]thiophene, an annulated derivative of thiophene, is a privileged scaffold in medicinal chemistry ijpsjournal.com. Benzo[b]thiophene-2-carbaldehyde serves as a key intermediate for synthesizing novel therapeutic candidates mdpi.comresearchgate.net.

Recent research has focused on the synthesis and characterization of novel benzo[b]thiophene-2-carbaldehyde derivatives for targeted therapies. One study successfully synthesized three new derivatives (BTAP1, BTAP2, and BTAP3) and evaluated their properties through spectroscopic techniques, thermal analysis, and quantum chemical calculations nih.gov. Molecular docking studies identified a specific protein target (4JVW) for these compounds, and molecular dynamics simulations confirmed the stability of the protein-ligand complexes, positioning them as promising candidates for further pharmaceutical development nih.gov.

Another area of research involves synthesizing acylhydrazone derivatives from benzo[b]thiophene-2-carbohydrazide to screen for activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. These studies demonstrate the utility of benzo[b]thiophene-2-carbaldehyde in generating diverse molecular structures for combating antimicrobial resistance nih.gov.

| Derivative Class | Synthetic Precursor | Therapeutic Target/Application | Key Research Finding |

|---|---|---|---|

| Benzo[b]thiophene Derivatives (BTAP1, BTAP2, BTAP3) | Benzo[b]thiophene-2-carbaldehyde | Protein target 4JVW | Demonstrated high thermal stability and favorable binding energies (-7.5 to -8.0 kcal/mol) in molecular docking studies. nih.gov |

| Benzo[b]thiophene Acylhydrazones | Benzo[b]thiophene-2-carboxylic hydrazide | Multidrug-resistant Staphylococcus aureus | Identified hits with a minimal inhibitory concentration of 4 µg/mL against MRSA strains. nih.gov |

Advanced Materials and Polymer Science

The thiophene ring is a fundamental unit in the field of organic electronics due to its electron-rich nature, which facilitates charge transport. Thiophene-2-carbaldehyde and its derivatives are valuable monomers for creating functional polymers.

Polythiophenes are a major class of conductive polymers used in a wide range of electronic and optoelectronic applications, including field-effect transistors, light-emitting diodes (LEDs), and solar cells cmu.eduphysicsjournal.netresearchgate.net. The properties of these polymers can be tuned by modifying the thiophene monomer.

Thiophene-2-carbaldehyde can be directly polymerized or used as a precursor to synthesize more complex monomers. One study reported the direct polymerization of 2-formylthiophene using hydrochloric acid as a catalyst in an alcohol solvent journalskuwait.orgjournalskuwait.org. The resulting polymer's structure and morphology were characterized, demonstrating a simple method for creating poly(thiophene-2-carbaldehyde) journalskuwait.orgjournalskuwait.orgresearchgate.net.

More sophisticated synthetic strategies use thiophene-2-carbaldehyde as a starting point for creating functionalized monomers. For example, a synthesis of novel conjugated polythiophene derivatives involved protecting the aldehyde group of thiophene-2-carbaldehyde, followed by several steps including alkylation and a Horner–Emmons–Wittig reaction to build a complex monomer nih.gov. This monomer was then polymerized using palladium-catalyzed Stille-coupling to create polymers with well-ordered main chains for photovoltaic applications nih.gov. These synthetic routes showcase the versatility of thiophene-2-carbaldehyde in constructing tailored polymers for high-performance electronic devices. rsc.org

| Polymer Type | Synthetic Method | Precursor from Thiophene-2-carbaldehyde | Electronic Application |

|---|---|---|---|

| Poly(thiophene-2-carbaldehyde) (PFTh) | Acid Catalysis (HCl) | Thiophene-2-carbaldehyde (monomer) | Conductive polymer material journalskuwait.org |

| Polythiophene Derivatives (PT4TV) | Pd-catalyzed Stille-coupling | Dibrominated monomer synthesized via a multi-step process starting with thiophene-2-carbaldehyde protection. nih.gov | Photovoltaics nih.gov |

| Functionalized Polythiophenes | Organometallic Polycondensation | Functionalized thiophene monomers | Field-effect transistors, LEDs, Solar cells cmu.edursc.org |

Role as Precursors for Dyes and Pigments in Advanced Materials

Thiophene-2-carbaldehyde and its derivatives are significant precursors in the synthesis of advanced dyes and pigments utilized in various material science applications. The thiophene ring is a key component in chromophores, contributing to the desirable optical and electronic properties of the final products. Thiophene-based molecules are integral to materials used in dye-sensitized organic solar cells and light-emitting devices nih.gov.

The incorporation of the thiophene moiety into dye structures, particularly in azo dyes, has a considerable impact on their properties. Thiophene-based azo dyes are noted for their color-deepening effects and small molecular structures, which can lead to improved dyeability sapub.org. The heterocyclic nature of the thiophene ring also imparts excellent sublimation fastness to the dyed fibers sapub.org. The sulfur atom within the thiophene ring plays a critical role, acting as an effective electron sink, which influences the electronic transitions responsible for color sapub.org. Developments in synthetic routes have led to a significant interest in 2-aminothiophenes, derived from thiophene precursors, as diazo components for creating blue dyes for polyester (B1180765) and polyamide fibers sapub.org.

Agrochemical Development and Phytochemistry

Thiophene-2-carbaldehyde is a versatile building block in the field of agrochemical research, leading to the development of novel pesticides and herbicides. Its derivatives are investigated for their potential to offer effective and more environmentally compatible crop protection solutions a2bchem.com.

Synthesis of Thiophene-Derived Agrochemicals and Pesticides

The structural framework of thiophene is a key feature in the synthesis of various agrochemicals, including pesticides and crop protection chemicals a2bchem.com. Thiophene-2-carbaldehyde serves as a starting material for creating more complex thiophene-based molecules with specific biological activities. The versatility of the thiophene ring allows for the design of pesticides that can target specific pests while aiming to minimize environmental impact a2bchem.com. The synthesis of aryl-substituted thiophenes, which can be derived from thiophene-2-carbaldehyde, has been identified as a promising route for developing new agrochemical building blocks nih.gov. These compounds form the basis for a range of biologically active molecules used in agriculture nih.govresearchgate.net.

Investigation of Thiophene-Derived Aminophosphonic Derivatives for Herbicidal Potential

A significant area of research involves the synthesis of thiophene-derived aminophosphonic derivatives and the evaluation of their phytotoxicity for potential herbicidal applications. These compounds are typically synthesized from thiophene-2-carbaldehyde through a multi-step process. First, an appropriate amine is reacted with thiophene-2-carbaldehyde to form a Schiff base (aldimine) mdpi.comresearchgate.net. This intermediate is then reacted with a phosphite, such as dimethyl phosphite, via an aza-Pudovik reaction to yield the final N-substituted aminophosphonate derivative mdpi.com.

Studies have evaluated the herbicidal properties of these aminophosphonates against various persistent weeds. The phytotoxicity of these compounds was assessed according to the OECD 208 Guideline mdpi.comscilit.com. Research findings indicate that several of these derivatives exhibit interesting herbicidal properties mdpi.comscilit.com. For instance, one study found that N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate was particularly effective at killing the highly resistant weed Chenopodium album mdpi.comscilit.com. The investigation of these derivatives is crucial for developing new herbicidal agents with specific modes of action.

Table 2: Herbicidal Potential of Selected Thiophene-Derived Aminophosphonates

| Compound Name | Synthesis Precursor | Target Weed | Outcome | Reference |

|---|---|---|---|---|

| N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate (2a) | Thiophene-2-carbaldehyde | Chenopodium album | Efficiently killed the plant | mdpi.comscilit.com |

| Dimethyl N-(2-methoxyphenyl)amino(2-thienyl)methylphosphonate (2d) | Thiophene-2-carbaldehyde | Various weeds | Exhibited interesting herbicidal properties | mdpi.comscilit.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Thiophene-2-carbaldehyde |

| Palladium(II) |

| Thiourea |

| 2-aminothiophenes |

| N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate |

| Dimethyl N-(2-methoxyphenyl)amino(2-thienyl)methylphosphonate |

| Dimethyl N-(tert-butyl)-(2-thienyl)methylphosphonate |

Biological Activity and Mechanistic Studies

Antimicrobial Research

The thiophene (B33073) scaffold is a core component in numerous compounds investigated for their ability to combat microbial infections. nih.gov Derivatives of thiophene-2-carbaldehyde have been a particular focus of this research, demonstrating efficacy against both bacterial and fungal pathogens.

Investigations into Antibacterial Properties and Structure-Activity Relationships

Derivatives of thiophene-2-carbaldehyde have shown significant potential as antibacterial agents. Studies on thiophene-2-carboxamides, which can be synthesized from thiophene-2-carbaldehyde, reveal that their efficacy is highly dependent on their chemical structure. nih.gov Structure-activity relationship (SAR) studies have provided insights into the molecular features that enhance antibacterial action. nih.govnih.gov

For instance, research on a series of thiophene-2-carboxamide derivatives demonstrated that the nature of substituent groups plays a crucial role in their activity against both Gram-positive and Gram-negative bacteria. nih.gov It was observed that 3-amino thiophene-2-carboxamide compounds generally displayed higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov This suggests that the presence of an electron-donating amino group can increase the potency of these compounds. nih.gov Specifically, one amino thiophene-2-carboxamide derivative (compound 7b in the study) showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

Similarly, chalcones derived from thiophene-2-carbaldehyde have been synthesized and evaluated for their antibacterial properties. researchgate.netjournaljpri.com These studies found that the presence of electron-withdrawing groups on the chalcone (B49325) structure tended to result in excellent antibacterial activity, while electron-releasing groups conferred moderate activity. researchgate.netjournaljpri.com

| Compound Type | Bacterial Strain | Activity/Inhibition Zone (mm) | Key Structural Feature |

|---|---|---|---|

| Amino thiophene-2-carboxamide derivative (7b) | P. aeruginosa | 20 mm | Amino group at position 3; methoxy (B1213986) group on aryl ring |

| Amino thiophene-2-carboxamide derivative (7b) | S. aureus | 20 mm | Amino group at position 3; methoxy group on aryl ring |

| Amino thiophene-2-carboxamide derivative (7b) | B. subtilis | 19 mm | Amino group at position 3; methoxy group on aryl ring |

| Hydroxy thiophene-2-carboxamide derivative (3b) | B. subtilis | 18 mm | Hydroxy group at position 3; methoxy group on aryl ring |

| Hydroxy thiophene-2-carboxamide derivative (3b) | P. aeruginosa | 18 mm | Hydroxy group at position 3; methoxy group on aryl ring |

| Chalcone Derivatives | Various | Excellent to Moderate | Electron-withdrawing groups enhance activity |

Studies on Antifungal Activity of Thiophene-2-carbaldehyde and its Derivatives

The therapeutic utility of thiophene-based compounds extends to antifungal applications. nih.govnih.gov Synthesized derivatives of thiophene-2-carbaldehyde have demonstrated notable activity against various fungal strains. eurjchem.com The core thiophene ring is a key pharmacophore in the development of new antifungal agents. researchgate.net As with antibacterial research, the specific structural modifications made to the parent molecule are critical in determining the degree of antifungal efficacy. nih.gov For example, newly synthesized hydrazinecarboxamide derivatives of thiophene-2-carboxaldehyde have been reported to possess good antifungal activity. eurjchem.com

Anticancer and Antiproliferative Mechanisms

Thiophene derivatives are a well-established class of compounds in the search for novel anticancer agents. researchgate.net Molecules derived from thiophene-2-carbaldehyde have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action. mdpi.comresearchgate.net These mechanisms often involve interaction with specific biological targets crucial for cancer cell survival and proliferation. researchgate.netnih.gov

Exploration of Interactions with Biological Targets in Cancer Progression

The anticancer effects of thiophene derivatives are linked to their ability to interact with a wide range of cancer-specific protein targets. researchgate.netnih.gov Depending on the substitutions on the thiophene ring, these compounds can inhibit different signaling pathways that are essential for tumor growth. researchgate.net

Several specific targets have been identified for thiophene-based compounds:

Kinase Inhibition : Certain thiophene derivatives have been found to act as kinase inhibitors. nih.govplos.org For instance, members of the PAN-90806 family, which feature a thiophene core, were identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. mdpi.com

Enzyme Inhibition : Thiophene-2-carboxamides bearing aryl substituents have shown potential to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer and metabolic diseases. mdpi.com

Mitochondrial Complex I Inhibition : Some analogs, such as JCI-20679, have demonstrated the ability to inhibit mitochondrial complex I, a critical component of the electron transport chain, leading to antiproliferative effects. mdpi.com

Cytotoxicity Studies on Human Tumor Cell Lines

Numerous studies have confirmed the cytotoxic potential of thiophene-2-carbaldehyde derivatives against a panel of human cancer cell lines. semanticscholar.orgrasayanjournal.co.in Chalcones synthesized from 3-aryl-thiophene-2-carbaldehyde have demonstrated significant antiproliferative activity against human colon cancer cells (HCT-15). researchgate.netrasayanjournal.co.in In one study, a specific chalcone derivative (5a) exhibited a superior IC50 value (21 µg/mL) compared to the reference drug doxorubicin (B1662922) (25 µg/mL). researchgate.netrasayanjournal.co.in

Other research has focused on thiophene carboxamide scaffolds. mdpi.com One derivative, labeled MB-D2, proved to be highly cytotoxic against melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cell lines, while showing high selectivity and less effect on normal keratinocyte cells (HaCaT). mdpi.combohrium.com Similarly, another novel thiophene derivative, F8, consistently induced cell death in the low micromolar range across various leukemia and lymphoma cell lines. nih.govplos.org

| Compound/Derivative | Cancer Cell Line | Activity (IC50 / CC50) | Reference Drug |

|---|---|---|---|

| 3-Aryl Thiophene Chalcone (5a) | HCT-15 (Colon) | 21 µg/mL | Doxorubicin (25 µg/mL) |

| 3-Aryl Thiophene Chalcone (5g) | HCT-15 (Colon) | 22.8 µg/mL | Doxorubicin (25 µg/mL) |

| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | Significant Cytotoxicity | - |

| Thiophene Carboxamide (MB-D2) | HT-29 (Colon) | Reduced viability to ~30% at 100 µM | - |

| Thiophene Carboxamide (MB-D2) | MCF-7 (Breast) | Reduced viability to ~39% at 100 µM | - |

| Thiophene Derivative (F8) | Leukemia/Lymphoma | 0.805 µM to 3.05 µM | - |

| N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides (4a, 4b) | HepG2 (Liver), MCF-7 (Breast) | IC50 values close to Sorafenib | Sorafenib |

Inhibition of Key Biological Processes: Ribonucleotide Reductase, DNA Synthesis, and Mitochondrial Respiration

The anticancer activity of these compounds can be attributed to their interference with fundamental cellular processes required for cancer cell proliferation and survival.

Ribonucleotide Reductase Inhibition : Alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which can be derived from thiophene-2-carbaldehyde, are known inhibitors of ribonucleotide reductase (RNR). nih.gov This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks for DNA replication and repair. mdpi.com By inhibiting RNR, these compounds effectively halt DNA synthesis, a critical step for rapidly dividing cancer cells. nih.gov

DNA Synthesis : The inhibition of RNR directly impacts DNA synthesis. Ribonucleotide reductase is considered the rate-limiting enzyme in the production of dNTPs needed for this process. researchgate.net The p53-inducible small subunit of this enzyme (p53R2) plays a central role in mitochondrial DNA synthesis. researchgate.net A reduction in the RNR subunit RRM2 is associated with a severe decrease in mitochondrial DNA content. mdpi.com

Mitochondrial Respiration : Several thiophene derivatives have been shown to induce mitochondrial depolarization, a key indicator of disrupted mitochondrial function and a step towards apoptosis (programmed cell death). mdpi.complos.org The derivative MB-D2 was found to be an effective inducer of mitochondrial depolarization in cancer cells. mdpi.combohrium.com This disruption of mitochondrial respiration impairs ATP production, leading to an energy crisis within the cell and ultimately triggering cell death. mdpi.com

Anti-inflammatory Properties and Molecular Interactions

The therapeutic potential of thiophene-based compounds has been a subject of considerable research, particularly concerning their anti-inflammatory effects. These properties are often attributed to their ability to interact with and inhibit key enzymes involved in the inflammatory cascade.

Research into Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

While direct inhibitory studies on Thiophene-2-carbaldehyde against Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes are not extensively documented in publicly available research, the broader class of thiophene derivatives has demonstrated significant potential as inhibitors of these enzymes. researchgate.net The structural scaffold of thiophene is considered a promising framework for the development of new anti-inflammatory agents. researchgate.net

Research into various thiophene derivatives has provided insights into their structure-activity relationships and inhibitory capabilities. For instance, certain 2,3,4-trisubstituted thiophene derivatives have been synthesized and evaluated for their in vivo and in vitro anti-inflammatory activities. nih.gov One particular derivative, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, exhibited notable selectivity towards COX-2 inhibition with an IC50 value of 5.45 μM and also showed acceptable 5-LOX inhibitory activity with an IC50 of 4.33 μM. nih.gov

A study involving a Schiff base ligand derived from Thiophene-2-carbaldehyde and L-histidine (B1673261), along with its metal complexes, explored its anti-inflammatory potential through molecular docking against the COX-2 enzyme. researchgate.net The results indicated favorable binding energies, suggesting a potential inhibitory interaction with this key inflammatory enzyme. researchgate.net Specifically, the copper (II) and zinc (II) complexes of the Thiophene-2-carboxaldehyde-L-histidine Schiff base showed the highest binding energy values of -7.42 and -7.22 kcal/mol, respectively, indicating them as potential inhibitors of the COX-2 enzyme.

The following table summarizes the inhibitory concentrations (IC50) of various thiophene derivatives against COX and LOX enzymes, highlighting the potential of the thiophene scaffold in designing anti-inflammatory agents.

| Compound Name | Target Enzyme | IC50 (μM) |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5-LOX | 4.33 |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31–1.40 |

| Benzothiophene hybrid compound 21 | COX-2 | 0.67 |

| Benzothiophene hybrid compound 21 | LOX | 2.33 |

This table presents data for various thiophene derivatives, as direct IC50 values for Thiophene-2-carbaldehyde are not available in the cited literature.

Protein Binding Studies: Interaction with Human Serum Albumin (HSA)

The binding of ligands to HSA is influenced by various chemical features, including the presence of aromatic rings, carbon chain length, and substituent groups. nih.gov For instance, studies on aryl carboxylic acid derivatives have shown that their association constants with HSA are in the range of 10^5 to 10^6 M^-1. nih.gov The binding is generally enhanced by longer carbon chain substituents and halogen substitution on the aromatic rings, while hydrophilic groups tend to decrease binding. nih.gov

Given the structure of Thiophene-2-carbaldehyde, which features an aromatic thiophene ring and an aldehyde group, it is plausible that it would interact with the binding sites of HSA. The aldehyde group could potentially form Schiff bases with the lysine (B10760008) residues of HSA. duq.edu The primary binding sites on HSA for many ligands are located in subdomains IIA and IIIA. acs.org Molecular docking studies with other ligands have frequently identified amino acid residues such as Arg218 and Lys199 in subdomain IIA as key interaction points. researchgate.net

The following table presents the binding constants of some aromatic compounds with Human Serum Albumin, offering a comparative perspective.

| Ligand | Binding Constant (K) (M⁻¹) |

| Phenylacetic acid (first binding) | ~10⁴ |

| Phenylacetic acid (second binding) | ~10³ |

| Indoxyl sulfate (B86663) (high affinity site) | ~10⁵ |

| Indoxyl sulfate (low affinity site) | ~10³ |

This table is for comparative purposes, showing binding constants for other aromatic compounds with HSA, as direct data for Thiophene-2-carbaldehyde is not available in the cited literature.

Role as a Metabolite in Biological Systems: Plant Metabolism Studies

Thiophenes are a known class of naturally occurring secondary metabolites in plants, particularly prevalent within the Asteraceae family. nih.govresearchgate.net These compounds are believed to play a role in the plant's defense mechanisms against pathogens and herbivores. nih.gov

The biosynthesis of thiophenes in plants originates from polyacetylenes, which are derived from fatty acids. mdpi.com The formation of the characteristic thiophene ring involves the addition of sulfur to the polyacetylene chain. mdpi.com While the detailed metabolic pathway of every naturally occurring thiophene is not fully elucidated, the general biosynthetic route provides a framework for understanding their presence in plants.

Thiophene-2-carbaldehyde has been identified as a natural metabolite in certain plant species. Although specific studies detailing its complete metabolic fate—including its biosynthesis, transformation, and degradation—within these plants are limited, its presence points to its integration into their metabolic networks. Research on related compounds, such as thiophene-2-carboxylate (B1233283), has shown that they can be metabolized by microorganisms, suggesting potential pathways for degradation and transformation in the environment. researchgate.net

The study of thiophene metabolism in plants is an active area of research, with investigations into the genetic and enzymatic machinery responsible for their production. mdpi.com Understanding the metabolic pathways of compounds like Thiophene-2-carbaldehyde can provide insights into plant biochemistry and the ecological roles of these sulfur-containing metabolites.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups and elucidating the molecular structure of thiophene-2-carbaldehyde.

The FTIR spectrum of thiophene-2-carbaldehyde is characterized by several key absorption bands. A strong, prominent peak for the carbonyl (C=O) stretching vibration of the aldehyde group is consistently reported in the range of 1665-1683 cm⁻¹ researchgate.netresearchgate.net. Aromatic C-H stretching vibrations are observed around 3110 cm⁻¹, with the aliphatic C-H stretch from the aldehyde appearing near 2825 cm⁻¹ researchgate.net. The vibrations associated with the thiophene (B33073) ring, including C=C stretching, are found in the region between 1000 cm⁻¹ and 1500 cm⁻¹ researchgate.net.

Raman spectroscopy provides complementary information. For thiophene-2-carbaldehyde, a FT-Raman spectrum has been recorded, which helps in analyzing the vibrational modes that are weak or absent in the FTIR spectrum, particularly for non-polar bonds nih.govspectrabase.comspectrabase.com. For instance, in a derivative like thiophene-2-carbohydrazide, C-C stretching vibrations are observed in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹ researchgate.net.

Interactive Table: Vibrational Spectroscopy Data for Thiophene-2-carbaldehyde

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3110 | researchgate.net |

| Aliphatic C-H Stretch | 2825 | researchgate.net |

| Carbonyl (C=O) Stretch | 1665 - 1683 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural assignment of thiophene-2-carbaldehyde. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of thiophene-2-carbaldehyde, the aldehyde proton (CHO) gives a characteristic singlet peak at approximately δ 9.95 ppm rsc.org. The protons on the thiophene ring appear as multiplets or distinct doublets and triplets. Typically, the spectrum shows signals in the range of δ 7.22 to 7.80 ppm, corresponding to the three ring protons rsc.org. For example, in CDCl₃, the peaks are observed at δ 9.95 (s, 1H), 7.80–7.77 (m, 2H), and 7.22 (t, J = 4.3 Hz, 1H) rsc.org.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately δ 183.1 ppm rsc.org. The carbon atoms of the thiophene ring resonate in the aromatic region, with typical shifts at δ 144.0, 136.5, 135.2, and 128.4 ppm rsc.org. NMR data for derivatives are also well-documented, showing predictable shifts based on the nature and position of substituents.

No specific research findings detailing the use of ³¹P NMR, ¹⁰⁹Ag NMR, or ¹⁹F NMR for thiophene-2-carbaldehyde were identified, as these techniques are specific to compounds containing these particular isotopes, which are not present in the parent molecule.

Interactive Table: NMR Data for Thiophene-2-carbaldehyde in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 9.95 | Singlet (s) | CHO | rsc.org |

| ¹H | 7.80–7.77 | Multiplet (m) | Thiophene H | rsc.org |

| ¹H | 7.22 | Triplet (t) | Thiophene H | rsc.org |

| ¹³C | 183.1 | - | C=O | rsc.org |

| ¹³C | 144.0 | - | Thiophene C | rsc.org |

| ¹³C | 136.5 | - | Thiophene C | rsc.org |

| ¹³C | 135.2 | - | Thiophene C | rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of thiophene-2-carbaldehyde, which aids in its structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

The mass spectrum of thiophene-2-carbaldehyde shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (112.15 g/mol ) nih.gov. Under electron ionization, the molecule undergoes characteristic fragmentation. The most abundant fragment ion is typically observed at m/z 111, resulting from the loss of a hydrogen atom from the aldehyde group (M-1) nist.govspectrabase.com. Another significant fragment appears at m/z 83, which corresponds to the loss of the formyl group (CHO) miamioh.edu. ESI-MS analysis often shows the protonated molecule [M+H]⁺ at m/z 113.0 rsc.org.

Interactive Table: Key Mass Spectrometry Fragments for Thiophene-2-carbaldehyde

| m/z Value | Proposed Fragment | Significance | Reference |

|---|---|---|---|

| 112 | [C₅H₄OS]⁺ | Molecular Ion (M⁺) | nih.gov |

| 111 | [C₅H₃OS]⁺ | Loss of H radical (M-1) | nist.govspectrabase.com |

Electronic Spectroscopy (UV-Vis) for Optical Properties, Electronic Transitions, and Conjugation Analysis

Electronic or UV-Vis spectroscopy is utilized to investigate the optical properties of thiophene-2-carbaldehyde, stemming from its electronic transitions. The presence of the conjugated system, involving the thiophene ring and the carbonyl group, gives rise to characteristic absorption bands in the ultraviolet and visible regions.

The UV-Vis spectrum of poly(thiophene-2-carbaldehyde) in an acidic alcohol solution exhibits three maximum absorption peaks at 443 nm, 657 nm, and 746 nm researchgate.netjournalskuwait.org. The absorption properties can be influenced by the solvent polarity, with different solvents causing shifts in the absorption maxima (λmax) biointerfaceresearch.comekb.eg. These absorptions are typically assigned to π → π* and n → π* electronic transitions within the conjugated system. The extent of conjugation, influenced by substituents on the thiophene ring, directly affects the energy of these transitions and thus the position of the absorption bands.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A notable example is the crystal structure of thiophene-2-carbaldehyde azine (C₁₀H₈N₂S₂) nih.gov. This derivative crystallizes in the monoclinic system. The analysis reveals that the molecule is essentially planar, with the thiophene rings being slightly canted from the main molecular plane nih.gov. The hydrazine (B178648) bridge adopts a (1E, 2E) configuration nih.gov. The crystal packing is stabilized by weak C-H···π interactions, which link the molecules into chains nih.gov. This structural data confirms the planarity of the thiophene-aldehyde moiety, which is crucial for its electronic conjugation.

Interactive Table: Crystallographic Data for Thiophene-2-carbaldehyde Azine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₈N₂S₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 9.681 (2) | nih.gov |

| b (Å) | 11.399 (3) | nih.gov |

| c (Å) | 9.694 (2) | nih.gov |

| β (°) | 100.850 (9) | nih.gov |

Thermal Analysis (TGA, DTA) for Thermal Stability Profiles of Thiophene-2-carbaldehyde Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability of materials by measuring changes in their physical and chemical properties as a function of temperature.

For derivatives of thiophene-2-carbaldehyde, such as its polymer, thermal stability is a key characteristic. Poly(thiophene-2-carbaldehyde) is reported to be a dark powder that melts and decomposes at 313 °C journalskuwait.org. TGA measures the mass loss of a sample upon heating, providing information on decomposition temperatures and the presence of volatile components crimsonpublishers.com. DTA measures the temperature difference between a sample and an inert reference as they are heated, revealing exothermic or endothermic events like melting, crystallization, and decomposition abo.fi. While specific TGA/DTA curves for the monomer are not detailed in the provided search results, the decomposition temperature of its polymer indicates a relatively stable backbone.

Surface and Morphological Characterization Techniques: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Energy-Dispersive X-ray Spectroscopy (EDX)

For polymeric and thin-film derivatives of thiophene-2-carbaldehyde, surface and morphological characterization techniques are crucial for understanding their macroscopic properties and performance in various applications.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography. For poly(thiophene-2-carbaldehyde), SEM images show that the polymer consists of globular or spherical particles that aggregate into clusters researchgate.netjournalskuwait.org. The average diameter of these particles is approximately 127 nm, and they exhibit a rough surface journalskuwait.org.

Atomic Force Microscopy (AFM) provides higher resolution 3D surface profiles. AFM studies of a poly(thiophene-2-carbaldehyde) film confirm a rough surface morphology and provide measurements of particle size, with an average size of about 167 nm being reported researchgate.netjournalskuwait.org.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For poly(thiophene-2-carbaldehyde), XPS spectra show peaks corresponding to Carbon (C 1s at 287.4 eV), Oxygen (O 1s at 535.9 eV), and Sulfur (S 1s at 157.3 eV) researchgate.netjournalskuwait.org. High-resolution C 1s spectra can be deconvoluted to identify different carbon environments, such as C-H in the ring (287.9 eV), C-S (288.97 eV), and residual C=O groups (290.05 eV) researchgate.netjournalskuwait.org.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, provides elemental analysis. EDX analysis of poly(thiophene-2-carbaldehyde) confirms the presence of carbon, sulfur, and oxygen, along with chlorine, which is likely a residue from the polymerization process using HCl as a catalyst journalskuwait.org. The elemental composition was found to be approximately 63.0% carbon, 11.17% sulfur, 11.2% oxygen, and 12.6% chlorine journalskuwait.org.

Interactive Table: Surface Characterization Data for Poly(thiophene-2-carbaldehyde)

| Technique | Finding | Value/Description | Reference |

|---|---|---|---|

| SEM | Morphology | Spherical particles in clusters | researchgate.netjournalskuwait.org |

| SEM | Average Particle Diameter | ~127 nm | journalskuwait.org |

| AFM | Average Particle Diameter | ~167 nm | researchgate.netjournalskuwait.org |

| XPS | C 1s Binding Energy | 287.4 eV | researchgate.netjournalskuwait.org |

| XPS | O 1s Binding Energy | 535.9 eV | researchgate.netjournalskuwait.org |

| XPS | S 1s Binding Energy | 157.3 eV | researchgate.netjournalskuwait.org |

| EDX | Elemental Composition (C) | ~63.0% | journalskuwait.org |

Electrochemical Characterization Techniques: Cyclic Voltammetry for Redox Properties